molecular formula C14H21NO4S B12852584 tert-Butyl tosyl-DL-alaninate CAS No. 69320-91-8

tert-Butyl tosyl-DL-alaninate

Cat. No.: B12852584
CAS No.: 69320-91-8
M. Wt: 299.39 g/mol
InChI Key: QERPRDHBJSPFGZ-UHFFFAOYSA-N
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Description

tert-Butyl tosyl-DL-alaninate is a compound that combines the structural features of tert-butyl, tosyl, and DL-alanine. This compound is often used in organic synthesis and has applications in various fields, including chemistry and biology. The tert-butyl group provides steric hindrance, while the tosyl group is a good leaving group in substitution reactions. DL-alanine is an amino acid that serves as a building block for peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl tosyl-DL-alaninate can be synthesized through the esterification of DL-alanine with tert-butyl alcohol in the presence of a tosylating agent. One common method involves the use of tosyl chloride and a base such as pyridine to facilitate the reaction. The reaction typically proceeds under mild conditions, with the tert-butyl group providing protection to the amino acid during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl tosyl-DL-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

tert-Butyl tosyl-DL-alaninate is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its ability to undergo substitution reactions makes it valuable in the construction of various chemical structures .

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions. The compound’s stability and reactivity make it suitable for use in biochemical assays .

Medicine

Its structural features allow for the modification of biological activity .

Industry

In industrial applications, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl tosyl-DL-alaninate involves its ability to act as a substrate or inhibitor in enzymatic reactions. The tert-butyl group provides steric hindrance, while the tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The DL-alanine moiety can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Properties

CAS No.

69320-91-8

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3

InChI Key

QERPRDHBJSPFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C

Origin of Product

United States

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